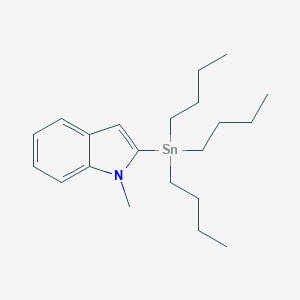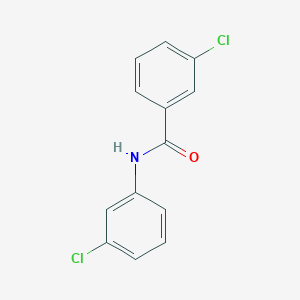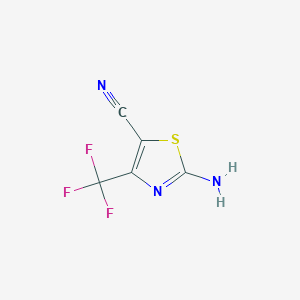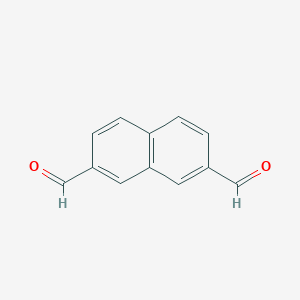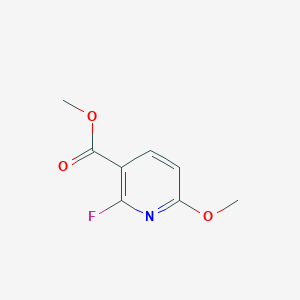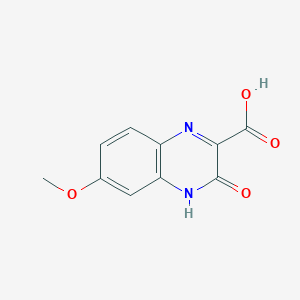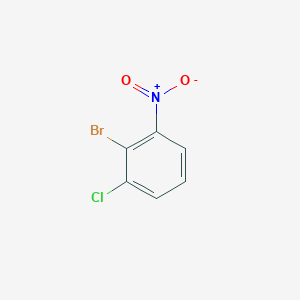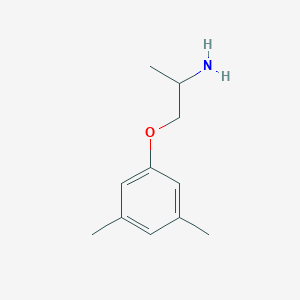
1-(2-硝基苯基)哌嗪
概述
描述
1-(2-Nitrophenyl)piperazine is a piperazine-based derivative . It is a useful synthetic intermediate in the synthesis of Itraconazole , an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-Nitrophenyl)piperazine, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(2-Nitrophenyl)piperazine has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .科学研究应用
Pharmacology: Drug Synthesis and Medicinal Chemistry
1-(2-Nitrophenyl)piperazine: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potential as inhibitors of enzymes like tyrosinase, which is involved in melanin production and associated with pigmentary disorders . The piperazine moiety is a common feature in several drugs, indicating its significance in drug design and development.
Chemical Synthesis: Catalyst and Building Block
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is involved in reactions such as cyclization and Michael addition, contributing to the synthesis of heterocyclic compounds with potential biological activity .
Biochemistry: Enzyme Inhibition Studies
1-(2-Nitrophenyl)piperazine: and its derivatives are studied for their role as enzyme inhibitors. By binding to the active sites of enzymes, these compounds can modulate enzymatic activity, which is crucial for understanding biochemical pathways and developing therapeutic agents .
Analytical Chemistry: Spectroscopy and Chromatography
The compound’s unique structural features make it suitable for use as a standard in spectroscopic analysis, including NMR, FTIR, and Raman spectroscopy. It helps in the identification and quantification of substances in complex mixtures, playing a vital role in analytical methodologies .
Toxicology: Safety and Hazard Assessment
In toxicology, 1-(2-Nitrophenyl)piperazine is examined for its toxicological profile. Its impact on biological systems, potential toxicity, and safety are assessed to ensure that its use in various applications does not pose health risks .
安全和危害
When handling 1-(2-Nitrophenyl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
未来方向
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
属性
IUPAC Name |
1-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCDSXLKPERNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207826 | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)piperazine | |
CAS RN |
59084-06-9 | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SLJ43EKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 1-(2-Nitrophenyl)piperazine and how has it been characterized?
A1: 1-(2-Nitrophenyl)piperazine (NPP) has the molecular formula C10H13N3O2 [, ]. Its structure consists of a piperazine ring attached to a nitrophenyl group at the second position.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR helps determine the structure and purity of NPP by analyzing the magnetic properties of its atomic nuclei [].
- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR identifies functional groups and chemical bonds in NPP by measuring the absorption of infrared radiation [].
- Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information about molecular vibrations and structural features of NPP [].
Q2: How have computational chemistry methods been utilized in the study of 1-(2-Nitrophenyl)piperazine?
A2: Density Functional Theory (DFT) calculations using the B3LYP functional and basis sets like 6-31G(d) and 6-311++G(d,p) have been performed on NPP []. These calculations provide insights into:
- Conformational Analysis: DFT helps determine the most stable three-dimensional arrangement of atoms in NPP [].
- Nuclear Magnetic Shielding Tensors: Calculations predict the magnetic environment of atoms, allowing for comparison with experimental NMR data [].
- Normal Mode Frequencies & Vibrational Assignments: DFT simulations predict the vibrational modes of NPP, which can be compared to experimental FTIR and Raman data for confirmation [].
Q3: What is the significance of the reported conformational analysis for 1-(2-Nitrophenyl)piperazine?
A3: DFT calculations revealed that the hydrogen of the NH group in the piperazine ring and the phenyl fragment are equatorially oriented relative to the piperazine ring in the most stable conformation of NPP []. This information is valuable for understanding the potential interactions of NPP with biological targets or other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

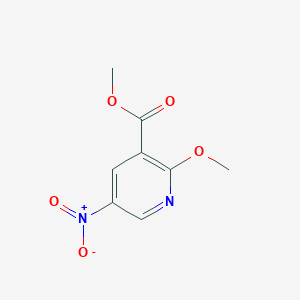
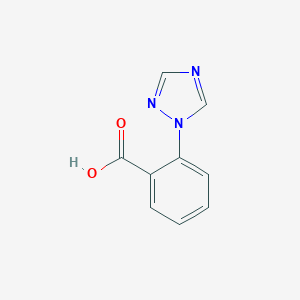
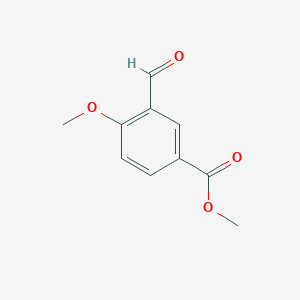

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
